Potassium 4-Hydroxy-3-methoxybenzenesulfonate, also known as potassium guaiacolsulfonate, is an organic potassium salt with the chemical formula . It is primarily recognized for its role as an expectorant, facilitating the clearance of mucus from the respiratory tract. The compound features a sulfonate group attached to a methoxy-substituted aromatic ring, which contributes to its biological activity and solubility in aqueous environments .
This compound is derived from guaiacol, a natural compound found in the wood of certain trees and produced during the combustion of organic materials. Guaiacol itself is a product of lignin degradation and is often used in various industrial applications, including as a flavoring agent and in the synthesis of other chemicals. Potassium 4-Hydroxy-3-methoxybenzenesulfonate is synthesized from guaiacol through sulfonation processes .
Potassium 4-Hydroxy-3-methoxybenzenesulfonate falls under the category of organic salts, specifically classified as a sulfonate. It has applications in pharmaceuticals, particularly in formulations aimed at treating respiratory conditions. The compound is also categorized within the broader class of expectorants .
The synthesis of potassium 4-Hydroxy-3-methoxybenzenesulfonate typically involves the following steps:
The reaction conditions such as temperature, concentration of reagents, and reaction time are critical for optimizing yield and purity. Typically, controlled temperatures are maintained during sulfonation to prevent decomposition of guaiacol.
Potassium 4-Hydroxy-3-methoxybenzenesulfonate can participate in several chemical reactions:
The stability of the compound under various pH conditions makes it suitable for diverse applications in formulations where pH may vary.
As an expectorant, potassium 4-Hydroxy-3-methoxybenzenesulfonate works by increasing mucus secretion in the respiratory tract. This process helps to thin mucus, making it easier to expel through coughing.
Clinical studies have shown that compounds like potassium 4-Hydroxy-3-methoxybenzenesulfonate are effective in treating acute respiratory infections by improving symptoms related to mucus accumulation.
Potassium 4-Hydroxy-3-methoxybenzenesulfonate is widely used in:
Potassium 4-hydroxy-3-methoxybenzenesulfonate (commonly termed potassium guaiacolsulfonate) emerged in the late 19th century as a molecular refinement of guaiacol, a natural compound derived from wood creosote. Early pharmacological studies recognized that while guaiacol itself possessed antimicrobial and expectorant properties, its utility was limited by gastrointestinal irritation and poor water solubility. The sulfonation of guaiacol—introducing a sulfonic acid group—yielded a derivative with enhanced hydrophilicity and reduced toxicity. By the 1920s, this compound had been stabilized as a potassium salt (CAS# 16241-25-1 or 74499-12-0), enabling reliable formulation into oral syrups and lozenges [1] [2] [5].
Initial applications capitalized on its mucoactive effects, with Thiocol becoming a proprietary name in early 20th-century respiratory therapeutics. Patent records (US2008085312, US2010041759) from the mid-1900s document its use in multi-ingredient antitussive preparations, reflecting industrial investment in its clinical potential [1] . Unlike crude expectorants (e.g., ipecacuanha), potassium guaiacolsulfonate offered predictable dose-response characteristics, positioning it as a transition agent between traditional botanicals and modern synthetic drugs [6].
The primary synthesis route for potassium guaiacolsulfonate involves electrophilic aromatic sulfonation of guaiacol (2-methoxyphenol), as described by the reaction:$$\ce{C6H4(OH)(OCH3) + H2SO4 -> C6H3(OH)(OCH3)SO3H + H2O}$$Historically, this required excess concentrated sulfuric acid at 40–60°C, yielding crude 4-hydroxy-3-methoxybenzenesulfonic acid after 8–12 hours. Neutralization with potassium carbonate or hydroxide then generated the target salt [5] [6]. Early 20th-century manufacturing faced challenges in regioselectivity, with the ortho-directing effects of methoxy and hydroxy groups occasionally producing disubstituted byproducts.
Table 1: Evolution of Synthetic Methods for Potassium Guaiacolsulfonate
Era | Method | Key Conditions | Yield | Purity Issues |
---|---|---|---|---|
Pre-1950s | Batch Sulfonation | Excess H₂SO₄, 40–60°C | 60–70% | Tar formation, regiochemistry |
1960s–1980s | Solvent-Mediated Sulfonation | SO₃ in dioxane, <30°C | 75–85% | Residual solvent removal |
2000s–Present | Catalytic Sulfonation | Heterogeneous acid catalysts, flow chemistry | >90% | Minimal, with easy catalyst reuse |
Post-1960s refinements replaced bulk sulfuric acid with sulfur trioxide (SO₃) complexes in aprotic solvents (e.g., dioxane), improving regioselectivity and reducing reaction temperatures [6]. Contemporary approaches employ solid acid catalysts (e.g., sulfonated zirconia) under continuous-flow conditions, achieving higher yields (>90%) and minimizing waste [5]. These advances enabled production of high-purity material (e.g., Reaxys RN 3764215), critical for pharmaceutical standardization [1].
Potassium guaiacolsulfonate exemplified a mid-20th-century shift from symptom suppressants to mucus-clearance enhancers in respiratory medicine. As defined by ChEBI (CHEBI:32033), expectorants like this compound increase respiratory secretion volume while reducing viscosity, facilitating ejection via ciliary action and coughing [1] . Mechanistically, it was proposed to stimulate gastric vagal receptors, reflexively enhancing bronchial gland secretion—a hypothesis supported by its inactivity when administered directly into airways [6].
Table 2: Key Expectorants in 20th-Century Respiratory Therapeutics
Compound | Era of Prominence | Mechanistic Clarity | Therapeutic Selectivity |
---|---|---|---|
Potassium Guaiacolsulfonate | 1930s–1970s | Moderate (reflex-mediated) | High |
Ammonium Chloride | 1900s–1950s | Low | Low (systemic acidosis) |
Guaifenesin | 1950s–present | Moderate (direct action) | Moderate |
Though robust clinical trial data was limited by modern standards, potassium guaiacolsulfonate saw widespread use in bronchitis, sinusitis, and "productive cough" formulations. Its potassium ion was theorized to augment hydration of respiratory mucus—a concept later validated for hypertonic saline therapies [2] [6]. By the 1970s, analytical methods like paired-ion HPLC enabled precise quantification in syrups, ensuring dosing consistency [2]. While largely superseded by newer agents (e.g., ambroxol) in high-income countries, its legacy persists in OTC formulations globally, reflecting its foundational role in mucoactive drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7